

# Spectroscopic Profile of 2,4-Diaminobenzenesulfonic Acid: A Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 2,4-Diaminobenzenesulfonic acid

Cat. No.: B1205823

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This technical guide provides a comprehensive overview of the spectroscopic data for **2,4-diaminobenzenesulfonic acid** (CAS No: 88-63-1), a key intermediate in the synthesis of dyes and pharmaceuticals.<sup>[1][2]</sup> The document details available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopic data, alongside generalized experimental protocols for these analytical techniques.

## Core Spectroscopic Data

The following sections summarize the available quantitative spectroscopic data for **2,4-diaminobenzenesulfonic acid**. The data has been compiled from various chemical databases and literature sources.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules. For **2,4-diaminobenzenesulfonic acid**, both  $^1\text{H}$  and  $^{13}\text{C}$  NMR provide characteristic signals corresponding to its aromatic structure.

$^1\text{H}$  NMR Data (Predicted)

While specific experimental  $^1\text{H}$  NMR data with precise chemical shifts and coupling constants for **2,4-diaminobenzenesulfonic acid** is not readily available in the public domain, the aromatic region is expected to show a complex splitting pattern for the three protons on the benzene ring. The electron-donating amino groups and the electron-withdrawing sulfonic acid group influence the chemical shifts of these protons.

Proton Type	Predicted Chemical Shift ( $\delta$ ) ppm
Aromatic Protons	6.5 - 7.5

### $^{13}\text{C}$ NMR Data

A  $^{13}\text{C}$  NMR spectrum for **2,4-diaminobenzenesulfonic acid** is available in the PubChem database.[3] The spectrum shows six distinct signals for the aromatic carbons, as expected. The carbons attached to the amino groups are shifted upfield, while the carbon bearing the sulfonic acid group is shifted downfield.

Carbon Atom	Reported Chemical Shift ( $\delta$ ) ppm
C1	Data not available
C2	Data not available
C3	Data not available
C4	Data not available
C5	Data not available
C6	Data not available

Note: While a  $^{13}\text{C}$  NMR spectrum is indexed in PubChem, a detailed peak list with assignments is not provided in the available search results.

## Infrared (IR) Spectroscopy

FT-IR spectroscopy is instrumental in identifying the functional groups within a molecule. The IR spectrum of **2,4-diaminobenzenesulfonic acid** displays characteristic absorption bands for

the amino and sulfonic acid groups. The data presented below is consistent with spectra obtained using a KBr-pellet technique on a Bruker IFS 85 instrument.[3]

Frequency (cm <sup>-1</sup> )	Vibrational Mode	Functional Group
3500 - 3300	N-H stretching	Primary Amine (-NH <sub>2</sub> )
~1170	Asymmetric S=O stretching	Sulfonic Acid (-SO <sub>3</sub> H)
~1030	Symmetric S=O stretching	Sulfonic Acid (-SO <sub>3</sub> H)

## Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule.

**2,4-Diaminobenzenesulfonic acid** exhibits a maximum absorption in the UV region.

Parameter	Value
$\lambda_{\text{max}}$	~270 nm
Solvent	Not specified
Molar Absorptivity ( $\epsilon$ )	Not specified

## Experimental Protocols

The following are generalized experimental protocols for the spectroscopic analysis of solid aromatic compounds like **2,4-diaminobenzenesulfonic acid**.

### NMR Spectroscopy (General Protocol)

- Sample Preparation:
  - Dissolve 5-25 mg of the sample in approximately 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d<sub>6</sub>, D<sub>2</sub>O).
  - Ensure the sample is fully dissolved. If necessary, gentle heating or sonication can be applied.

- Filter the solution if any particulate matter is present.
- Transfer the solution to a 5 mm NMR tube.
- Data Acquisition:
  - Acquire  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra on a spectrometer operating at an appropriate frequency (e.g., 400 MHz for  $^1\text{H}$ ).
  - Use standard acquisition parameters. For  $^{13}\text{C}$  NMR, a larger number of scans may be required to achieve an adequate signal-to-noise ratio.
  - Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).

## FT-IR Spectroscopy (KBr Pellet Method)

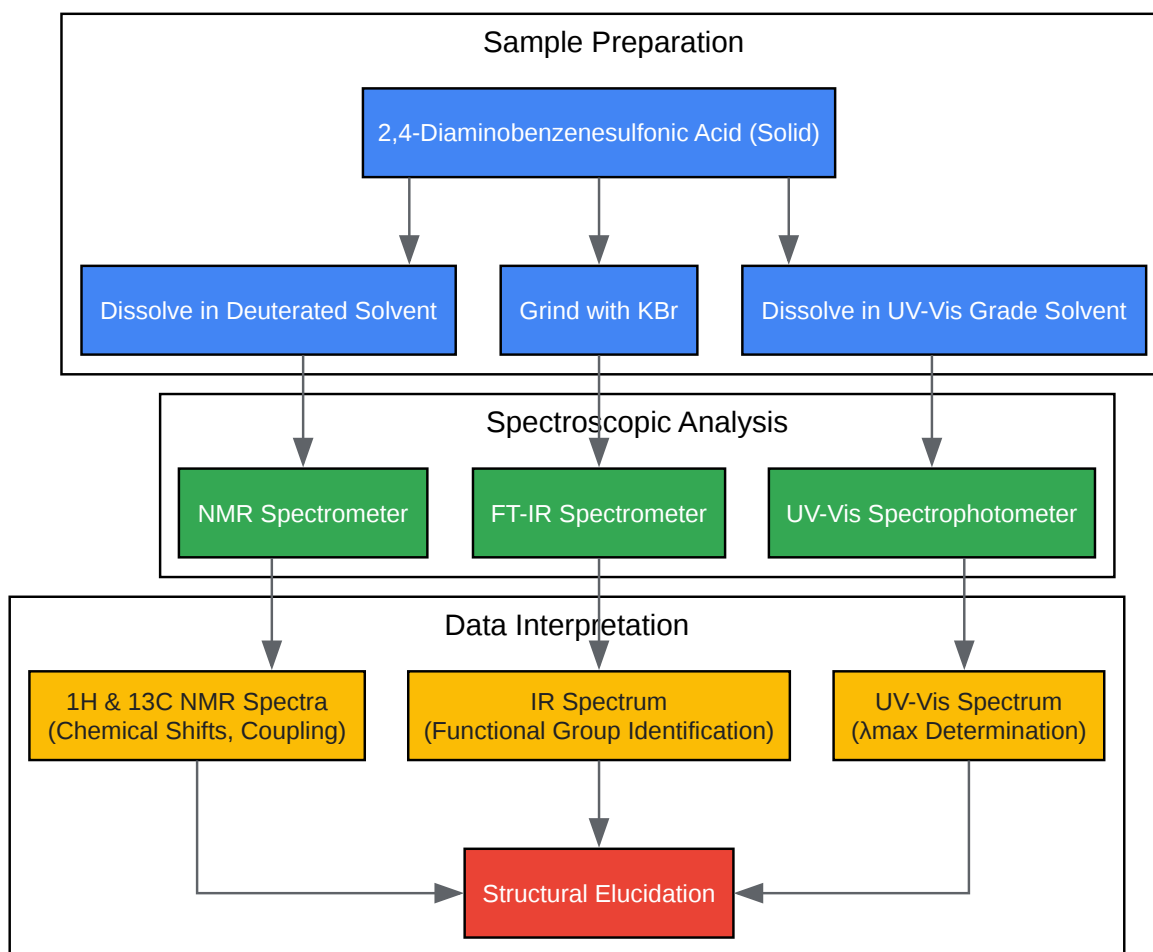
- Sample Preparation:
  - Grind 1-2 mg of the solid sample to a fine powder using an agate mortar and pestle.
  - Add approximately 100-200 mg of dry, IR-grade potassium bromide (KBr) to the mortar.
  - Thoroughly mix the sample and KBr by grinding.
  - Transfer the mixture to a pellet-pressing die.
  - Apply pressure using a hydraulic press to form a transparent or translucent pellet.
- Data Acquisition:
  - Place the KBr pellet in the sample holder of the FT-IR spectrometer.
  - Acquire the spectrum over the desired wavenumber range (e.g., 4000-400  $\text{cm}^{-1}$ ).
  - Collect a background spectrum of a blank KBr pellet to subtract atmospheric and instrumental interferences.

## UV-Vis Spectroscopy (General Protocol)

- Sample Preparation:
  - Prepare a stock solution of the sample in a suitable UV-transparent solvent (e.g., water, methanol, or ethanol).
  - Prepare a series of dilutions from the stock solution to determine the optimal concentration for measurement (typically resulting in an absorbance between 0.1 and 1.0).
- Data Acquisition:
  - Use a dual-beam UV-Vis spectrophotometer.
  - Fill a quartz cuvette with the solvent to be used as a reference.
  - Fill a second quartz cuvette with the sample solution.
  - Scan the sample over the desired wavelength range (e.g., 200-800 nm) to identify the wavelength of maximum absorbance ( $\lambda_{\text{max}}$ ).

## Logical Workflow

## General Workflow for Spectroscopic Analysis of 2,4-Diaminobenzenesulfonic Acid



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Caption: Workflow for the spectroscopic characterization of **2,4-Diaminobenzenesulfonic acid**.

## Signaling Pathways and Biological Activity

A review of the available scientific literature did not yield direct evidence of the involvement of **2,4-diaminobenzenesulfonic acid** in specific biological signaling pathways. Its primary documented applications are as a chemical intermediate.<sup>[1][2]</sup> Further research would be required to explore its potential biological activities.

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## References

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- To cite this document: BenchChem. [Spectroscopic Profile of 2,4-Diaminobenzenesulfonic Acid: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1205823#spectroscopic-data-nmr-ir-uv-vis-of-2-4-diaminobenzenesulfonic-acid>]

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Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

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